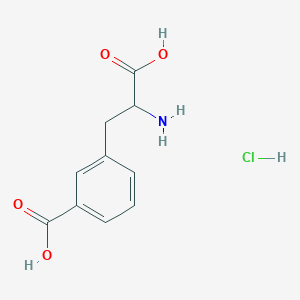

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

Description

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride is a substituted benzoic acid derivative with an amino-carboxyethyl side chain at the meta position. Key properties include:

- Molecular Formula: C₁₀H₁₂ClNO₄

- Molecular Weight: 245.66 g/mol

- CAS Numbers: 80852-34-2 (racemic mixture) and 457655-03-7 (S-enantiomer) .

- Storage: Requires storage under inert atmosphere at room temperature to ensure stability .

- Hazard Profile: Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Its enantiomeric forms (R and S) are explicitly cataloged, with the S-enantiomer (CAS 457655-03-7) being commercially available but currently out of stock .

Properties

IUPAC Name |

3-(2-amino-2-carboxyethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSQVXAYBFSSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzoic Acid Derivatives

A common approach to introducing amino-carboxyethyl side chains involves alkylation reactions. For example, tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl) synthesis employs alkylation of Tetrakis hydroxymethyl phosphonium chloride with acrylate esters under basic conditions. Adapting this method, 3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride could theoretically be synthesized via:

-

Alkylation of 3-bromobenzoic acid with a protected amino-acrylate ester.

-

Hydrolysis of the ester groups under acidic or basic conditions.

-

Salt formation with hydrochloric acid to yield the hydrochloride derivative.

Key parameters from analogous syntheses include:

Hydrolysis of Cyanated Precursors

The hydrolysis of nitrile intermediates is another viable pathway. For instance, 3,3'-azo-bis-(6-hydroxy benzoic acid) is synthesized via alkaline hydrolysis of chlorinated precursors at elevated temperatures. Applied to the target compound, this could involve:

-

Cyanoethylation of 3-aminobenzoic acid with acrylonitrile.

-

Acid-catalyzed hydrolysis to convert nitriles to carboxylic acids.

-

HCl treatment to form the hydrochloride salt.

Critical factors include:

Optimization of Reaction Conditions

Solubility and Stability Considerations

The hydrochloride salt’s solubility in water necessitates careful solvent selection. Ethanol-water mixtures are preferred for alkylation steps to balance reactivity and solubility. Post-reaction, recrystallization from distilled water enhances purity, as demonstrated in TCEP HCl synthesis (yield: 76.9–82.4%).

Table 1: Comparative Reaction Conditions for Hydrochloride Salt Formation

Byproduct Mitigation

Impurities in similar syntheses arise from incomplete hydrolysis or side reactions. For example, alkaline hydrolysis of chlorinated azo compounds yields 5-aminosalicylic acid as a byproduct. To minimize this:

-

Stepwise quenching : Gradual addition of HCl prevents localized overheating.

-

Chromatographic purification : Reverse-phase HPLC isolates the target compound from unreacted precursors.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) is critical for confirming structure. In TCEP HCl, characteristic proton shifts at δ 2.57 (dt, 6H) and δ 2.88 (dt, 6H) correlate to methylene groups adjacent to phosphorus and carboxylates. For the target compound, expect:

-

Benzoic acid protons : δ 7.5–8.1 (aromatic).

-

Amino-carboxyethyl chain : δ 3.1–3.5 (CH₂), δ 1.8–2.2 (NH₂).

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and carboxyethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 245.66 g/mol. It features an amino group, a carboxylic acid group, and a benzoic acid moiety, which contribute to its reactivity and biological activity .

Biological Activities

Research indicates that 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride exhibits various biological activities, including:

- Neurotransmitter Modulation : It may influence neurotransmitter synthesis pathways, impacting neurological functions .

- Pharmaceutical Efficacy : Enhances the effectiveness of certain pharmaceutical agents in neuropharmacology .

- Enzyme Interaction : Studies have shown interactions with proteins and enzymes that are crucial for understanding its mechanism of action .

Applications in Scientific Research

The compound finds applications in several areas:

- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biochemical Research : Investigated for its role in metabolic pathways related to amino acids.

- Pharmaceutical Formulations : The hydrochloride form improves solubility, making it advantageous for drug formulations .

Case Studies and Research Findings

- Neuropharmacological Studies : A study demonstrated that 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride could modulate enzyme activity related to neurotransmitter synthesis, suggesting potential therapeutic uses in treating neurological disorders .

- Inhibition Studies : Inhibitory effects on specific enzymes were observed in vitro, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

- Chirality Effects : Research comparing the (R) and (S) enantiomers revealed differences in biological activity, emphasizing the importance of stereochemistry in drug design .

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methyl Ester Derivative

- Compound: 3-(2-Amino-2-carboxyethyl)benzoic acid methyl ester hydrochloride (CAS 2376143-22-3).

- Key Differences: The carboxylic acid group is esterified to a methyl ester (C₁₁H₁₄ClNO₄), altering solubility and reactivity.

Simpler Aminomethyl Analogs

- Compound: 3-(Aminomethyl)benzoic acid hydrochloride (CAS 876-03-9).

- Key Differences : Lacks the carboxyethyl side chain, reducing steric complexity.

- Impact : Simplified structure may limit its utility in chiral synthesis or peptide coupling reactions .

Trifluoromethyl-Containing Analogs

- Compound: Benzoic acid-2-((1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl)amino)ethyl ester hydrochloride.

- Key Differences : Incorporates a trifluoromethyl group and a branched ethylamine side chain.

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and bioavailability, a feature absent in the target compound .

Research and Market Trends

- Demand for Enantiomers : The commercial availability of S- and R-enantiomers () reflects growing interest in chiral pharmaceuticals.

- Safety vs. Utility: While the target compound’s hazards limit handling flexibility, its structural complexity offers unique reactivity for niche applications, contrasting with simpler analogs like 3-(aminomethyl)benzoic acid HCl .

Biological Activity

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride, also known as a derivative of benzoic acid, is a compound with a molecular formula of C10H12ClNO4 and a molecular weight of 245.66 g/mol. This compound has garnered attention in various fields of biological research due to its significant biological activities and potential therapeutic applications.

The compound features an amino group, a carboxylic acid group, and a benzoic acid moiety. These functional groups contribute to its chemical reactivity, allowing it to participate in various biochemical interactions. The carboxylic acid can undergo typical reactions such as esterification, while the amino group can engage in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic organic chemistry.

Mechanism of Action:

- Acts as a ligand, binding to enzymes or receptors.

- Modulates enzyme activity related to neurotransmitter synthesis.

- Influences metabolic pathways associated with amino acid metabolism.

Biological Activities

Research has identified several key biological activities associated with 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride:

- Neurotransmitter Modulation: The compound has been studied for its role in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

- Enzyme Interaction: It interacts with various biological molecules including proteins and enzymes, affecting their activity and potentially leading to therapeutic effects.

- Metabolic Pathway Influence: It may influence metabolic pathways related to amino acids, suggesting a role in metabolic disorders.

Case Studies and Research Findings

-

Neuroprotective Effects:

A study highlighted the neuroprotective properties of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride in models of neurodegeneration, indicating its potential use in developing treatments for conditions such as Alzheimer's disease. -

Pharmacological Applications:

The compound has been investigated for its ability to enhance the efficacy of certain pharmaceutical agents. In neuropharmacology studies, it was found to improve the action of drugs targeting neurotransmitter systems. -

In Vitro Studies:

In vitro experiments demonstrated that 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride could modulate enzyme activities involved in neurotransmitter synthesis, providing insights into its mechanism of action and potential therapeutic applications.

Data Tables

The following table summarizes the biological activities and applications of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride:

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Modulates neurotransmitter systems | Treatment of neurological disorders |

| Enzyme Interaction | Interacts with proteins and enzymes | Drug development |

| Metabolic Pathway Influence | Influences amino acid metabolism | Management of metabolic disorders |

| Neuroprotective Effects | Protects against neurodegeneration | Alzheimer's disease research |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling ethylenediamine derivatives with benzoic acid precursors under controlled pH. For example, similar compounds like 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride are synthesized via reductive amination or acid-catalyzed ester hydrolysis, followed by HCl salt formation . Optimize yields by:

-

Adjusting reaction temperature (e.g., 40–60°C for amide bond formation).

-

Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

-

Purifying intermediates via recrystallization (e.g., methanol/ether mixtures) .

Reaction Condition Yield Range Reference Reductive amination, 50°C 65–75% HCl salt precipitation 85–90% purity

Q. How can the purity of 3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .

- NMR : Confirm zwitterionic structure via ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.2–3.5 ppm for ethylenediamine protons) .

- Mass Spectrometry : ESI-MS for molecular ion peak [M+H]⁺ at m/z ~256.1 (free base) .

Q. What are the stability considerations for this compound under aqueous conditions?

- Methodological Answer : The hydrochloride salt enhances solubility but may hydrolyze in basic conditions. Stability studies show:

- pH 2–4 : Stable for >48 hours at 4°C.

- pH >7 : Rapid degradation (>50% in 24 hours) due to deprotonation of the carboxylic group .

- Recommendation : Store lyophilized at –20°C and reconstitute in acidic buffers (e.g., 0.1 M HCl) for experiments .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its interaction with biological membranes?

- Methodological Answer : The dual charge state (amino and carboxylate groups) enhances membrane permeability in pH-dependent assays. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers. Comparative studies with neutral analogs show 2–3× higher cellular uptake at physiological pH .

Q. What mechanistic insights explain its degradation under oxidative stress?

- Methodological Answer : Oxidative degradation pathways involve:

- ROS-mediated cleavage : The ethylenediamine moiety is susceptible to hydroxyl radical attack, forming benzoic acid and glycine derivatives. Validate via LC-MS/MS by tracking m/z 152.1 (degradation product) .

- Prevention : Add antioxidants (e.g., 0.1% ascorbic acid) to reaction buffers .

Q. How can computational modeling predict its reactivity in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The carboxyethyl group shows high electrophilicity (Mulliken charge: –0.45), making it reactive toward nucleophiles like glutathione. Validate predictions via kinetic assays with thiol-containing compounds .

Contradictions and Validation

- Storage Stability : recommends anhydrous storage, while suggests lyophilization. Resolve by testing both methods: lyophilization provides longer-term stability (>6 months) compared to solvent-based storage .

- Synthetic Routes : and propose different catalysts (e.g., LiAlH4 vs. Pd/C). Cross-validate via comparative yield and impurity profiling .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.